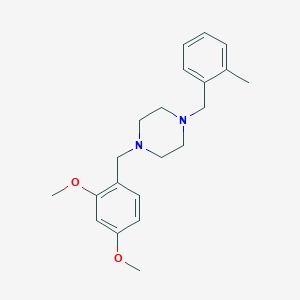
1-(2,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine
Vue d'ensemble
Description
1-(2,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine, also known as 2,4-DMA, is a psychoactive drug that belongs to the class of piperazine derivatives. It was first synthesized in the 1990s and has gained popularity as a recreational drug due to its hallucinogenic effects. However,
Mécanisme D'action
The exact mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically at the 5-HT2A and 5-HT2C receptors. Activation of these receptors leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in mood regulation and reward processing.
Biochemical and Physiological Effects
This compound has been shown to increase extracellular levels of dopamine and serotonin in the prefrontal cortex and striatum of rats (4). It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal growth and survival (5). These effects suggest that this compound may have neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine in lab experiments is its relatively low toxicity compared to other psychoactive drugs. However, its potency and long duration of action may make it difficult to use in certain experiments. Additionally, its legal status may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on 1-(2,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine. One area of interest is its potential therapeutic use for anxiety and depression. Another area is its potential to treat drug addiction. Furthermore, more research is needed to fully understand its mechanism of action and its effects on the brain and behavior.
In conclusion, this compound is a psychoactive drug that has potential therapeutic effects and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand its potential therapeutic uses and to explore its mechanism of action.
Applications De Recherche Scientifique
1-(2,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine has been studied for its potential therapeutic effects. One study found that it has anxiolytic properties and can reduce anxiety-like behaviors in mice (1). Another study showed that it has antidepressant effects in rats (2). Furthermore, this compound has been investigated for its potential to treat drug addiction. A study found that it can reduce the reinforcing effects of cocaine in rats (3).
Propriétés
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-17-6-4-5-7-18(17)15-22-10-12-23(13-11-22)16-19-8-9-20(24-2)14-21(19)25-3/h4-9,14H,10-13,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDDKTIJWRFMBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(butylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3896032.png)
![N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3896043.png)

![5-(3-bromobenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B3896049.png)
![N-(3,4-dimethylphenyl)-N-[4-({2-[4-(3-thietanyloxy)benzylidene]hydrazino}carbonyl)benzyl]methanesulfonamide](/img/structure/B3896063.png)



![1-(3-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B3896095.png)

![2-cyano-N-(2-hydroxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3896119.png)
![3-{3-(4-bromophenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B3896121.png)
